

Introduction: The Synthetic Utility of Bifunctional Linkers

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Compound of Interest

Compound Name: *1-Chloro-5-methoxypentane*

CAS No.: 22692-45-1

Cat. No.: B3049946

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Bifunctional molecules containing both a chloro and a methoxy group are valuable intermediates in organic synthesis. The presence of two distinct functional groups—a reactive alkyl chloride and a relatively inert methoxy ether—allows for selective and sequential chemical transformations. This dual functionality makes them ideal as linkers or building blocks in the construction of more complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. The chloro group serves as a versatile handle for nucleophilic substitution, while the methoxy group can influence solubility and conformational properties.

Physicochemical and Spectroscopic Profile

While specific data for **1-chloro-5-methoxypentane** is not readily available, we can infer its properties from analogous compounds such as 1-chloro-5-ethoxypentane and 1-chloro-5-methylhexane.^{[2][3]}

Table 1: Comparative Physicochemical Properties of Related Compounds

Property	1-Chloro-5-ethoxypentane (CID: 18002176)[2]	1-Chloro-5-methylhexane (CID: 107699)[3]	1-Chloro-5-methoxyheptane (CID: 13924041)[4]
Molecular Formula	C7H15ClO	C7H15Cl	C8H17ClO
Molecular Weight	150.64 g/mol	134.65 g/mol	164.67 g/mol
XLogP3	2.4	Not Available	2.7
Boiling Point	Not Available	Not Available	Not Available

Spectroscopic data is crucial for the identification and characterization of these molecules. For a compound like **1-chloro-5-methoxypentane**, one would expect to see characteristic signals in its NMR and IR spectra.

Synthesis Strategies

The synthesis of ω -chloro-methoxy-alkanes can be approached in several ways, typically involving the etherification of a chloroalkanol or the chlorination of a methoxyalkanol. A common method involves the reaction of a dihaloalkane with sodium methoxide, where the reactivity difference between the two halogen atoms can be exploited for selective substitution. For instance, 1,5-dichloropentane can be reacted with one equivalent of sodium methoxide to yield **1-chloro-5-methoxypentane**.

A related synthetic approach is documented for the preparation of 1-chloro-3-methoxy-5-methylbenzene, where a dichloro-substituted aromatic compound is reacted with sodium methoxide to replace one of the chloro groups with a methoxy group.[5] While this is an aromatic substitution, the principle of using sodium methoxide as a nucleophile to displace a chloride is analogous.

Hypothetical Laboratory Protocol: Synthesis of 1-Chloro-5-methoxypentane

Objective: To synthesize **1-chloro-5-methoxypentane** from 1,5-dichloropentane.

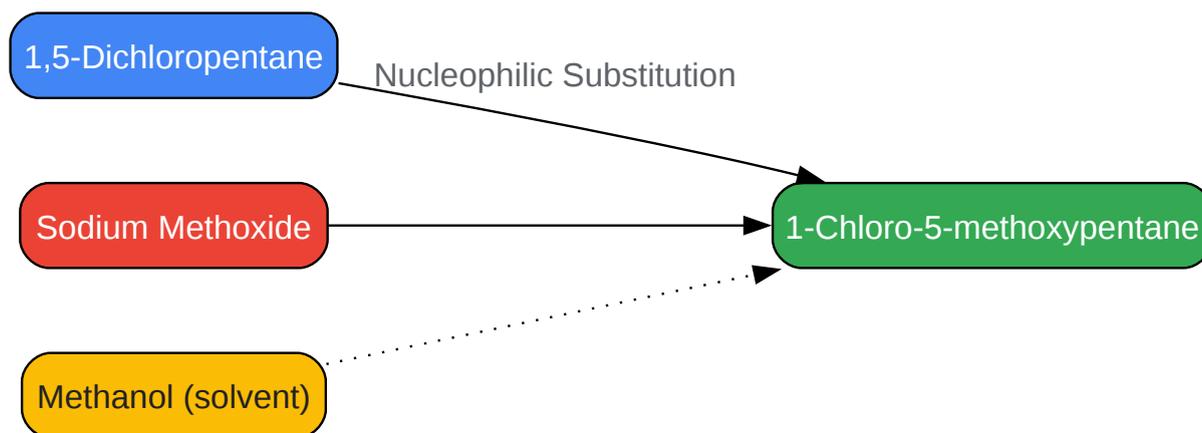
Materials:

- 1,5-Dichloropentane
- Sodium methoxide
- Anhydrous methanol
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- In a dry round-bottom flask under an inert atmosphere, dissolve 1,5-dichloropentane (1 equivalent) in anhydrous methanol.
- Add a solution of sodium methoxide (1 equivalent) in anhydrous methanol dropwise to the stirred solution at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with dichloromethane (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by fractional distillation or column chromatography to obtain **1-chloro-5-methoxypentane**.



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Caption: Synthesis of **1-Chloro-5-methoxypentane**.

Reactivity and Synthetic Applications

The primary mode of reactivity for **1-chloro-5-methoxypentane** and its analogs is nucleophilic substitution at the carbon bearing the chlorine atom. The chloride ion is a good leaving group, making the molecule susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions

These compounds readily undergo SN2 reactions with various nucleophiles to introduce the 5-methoxypentyl moiety into a target molecule. Common nucleophiles include amines, azides, cyanides, and carbanions. The reaction of *cis*-1-chloro-2-isopropylcyclopentane with sodium methoxide, for example, results in both substitution and elimination products, highlighting the competitive nature of these pathways.[6]

A comparative guide on the reactivity of 1-bromo-5-methoxypentane and **1-chloro-5-methoxypentane** emphasizes that the bromo- derivative is significantly more reactive due to the better leaving group ability of bromide compared to chloride.[7] This implies that reactions with **1-chloro-5-methoxypentane** may require more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields to its bromo- analog.[7]



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Caption: Generalized SN2 reaction pathway.

Role in Drug Discovery and Development

Both the chloro and methoxy functional groups play significant roles in modulating the properties of drug candidates.[8][9]

- **The Chloro Group:** The substitution of a hydrogen atom with a chlorine atom can lead to substantial improvements in potency and can favorably alter pharmacokinetic parameters. [10] Chlorine is a common substituent in FDA-approved drugs and is often introduced to enhance binding affinity through halogen bonding and to block metabolic sites, thereby increasing the drug's half-life.[11]
- **The Methoxy Group:** The methoxy group is also prevalent in many natural products and synthetic drugs.[9] It can act as a hydrogen bond acceptor and its presence can influence the conformation of a molecule, which can be critical for receptor binding. The metabolic stability of the methoxy group is also a key consideration in drug design.

The bifunctional nature of **1-chloro-5-methoxypentane** makes it a useful scaffold for creating libraries of compounds for high-throughput screening. The chloro group can be functionalized with a variety of building blocks, while the methoxy group can be retained to influence physicochemical properties.

Safety and Handling

While a specific safety data sheet for **1-chloro-5-methoxypentane** is unavailable, related compounds like 1-chloro-5-methylhexane are classified as flammable liquids that can cause skin and eye irritation.[3][12] It is recommended to handle these types of chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[13][14]

Conclusion

Although direct, in-depth information on **1-chloro-5-methoxypentane** is scarce, by examining its structural analogs, we can confidently deduce its chemical behavior and potential utility. As a bifunctional molecule, it represents a versatile building block for organic synthesis, particularly in the construction of novel therapeutic agents. Its value lies in the orthogonal reactivity of its chloro and methoxy groups, enabling chemists to strategically elaborate molecular complexity. Further research into the synthesis and reactivity of this and similar compounds is warranted to fully exploit their potential in chemical and pharmaceutical research.

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